REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[Cl:15][C:16]1[CH:29]=[C:28]([Cl:30])[CH:27]=[CH:26][C:17]=1[O:18][C:19]1[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=1[NH2:21]>N1C=CC=CC=1>[Cl:15][C:16]1[CH:29]=[C:28]([Cl:30])[CH:27]=[CH:26][C:17]=1[O:18][C:19]1[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=1[NH:21][S:10]([C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)(=[O:12])=[O:11] |f:1.2|
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Name
|
|
Quantity
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2.71 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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Cl.ClC1=C(OC2=C(N)C=CC=C2)C=CC(=C1)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
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The reaction mixture was concentrated under vacuum
|
Type
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ADDITION
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Details
|
The residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed sequentially with 1M aq. HCl and sat. aq. NaHCO3
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC2=C(C=CC=C2)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=CC(=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |